molecular formula C6H9FO B3041201 (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol CAS No. 262852-01-7

(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B3041201
CAS No.: 262852-01-7
M. Wt: 116.13 g/mol
InChI Key: XDKHOYUFVZFMBS-UHFFFAOYSA-N
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Description

“(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol” is a chemical compound with the CAS number 262852-01-7 . It has a molecular weight of 116.14 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H9FO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2 .


Molecular Structure Analysis

The molecular formula of this compound is C6H9FO . The structure of this compound includes a bicyclic pentane ring with a fluorine atom and a methanol group attached .


Physical and Chemical Properties Analysis

This compound is an oil . It has a predicted boiling point of 142.5±13.0 °C and a predicted density of 1.23±0.1 g/cm3 . The predicted pKa of this compound is 15.16±0.10 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Radical Fluorination for Novel Chemical Space : The compound is utilized in the synthesis of new and interesting building blocks in medicinal chemistry, specifically through radical fluorination methods. This approach enables the exploration of novel chemical spaces, crucial for developing new medicinal compounds (Goh & Adsool, 2015).

Chemical Reactions and Derivatives

  • Room-Temperature Fluorination Reactions : It's involved in room-temperature fluorination reactions. For instance, the fluorination of pentane-2,4-dione with CsSO4F produces derivatives like 3-fluoro and 1,3-difluoro derivatives (Stavber & Zupan, 1983).
  • Synthesis of Fluorinated Compounds : This compound participates in synthesizing various fluorinated organic molecules, demonstrating its role in creating diverse chemical structures with potential applications in different fields (Meijere et al., 2007).

Material Science and Engineering

  • Hydrostatic Properties in Material Science : It has been studied in the context of hydrostatic properties of materials, which is crucial for understanding material behavior under high pressure, relevant in various engineering and material science applications (Piermarini et al., 1973).

Energy and Fuel Research

  • Fuel Research : In energy research, similar compounds are evaluated for their potential as alternative fuels, especially in the context of diesel engines. While not directly about the compound , this research indicates a broader interest in similar structures for energy applications (Yilmaz & Atmanli, 2017).

Molecular and Electronic Interactions

  • Bridgehead-Bridgehead Interactions : The compound features in studies of bridgehead-bridgehead interactions in bicyclic systems. Understanding these interactions is vital for the development of new molecules with specific properties and functionalities (Adcock et al., 1999).

Pharmacology and Drug Development

  • Unexpected In Vivo Conjugation Pathway : It's involved in investigating unexpected in vivo conjugation pathways in the development of hepatitis C inhibitors, indicating its relevance in drug discovery and pharmacology research (Zhuo et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKHOYUFVZFMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262852-01-7
Record name (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
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(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
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(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol

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